Bis(2,5-dimethylphenyl) sulfide

Description

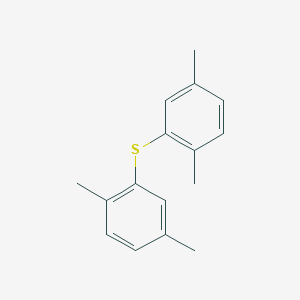

Bis(2,5-dimethylphenyl) sulfide is an organosulfur compound featuring two 2,5-dimethylphenyl groups linked via a sulfur atom. Its molecular formula is C₁₆H₁₈S, with a molecular weight of 242.38 g/mol. The structure comprises a central sulfur atom bonded to two aromatic rings, each substituted with methyl groups at the 2- and 5-positions.

Properties

CAS No. |

35019-02-4 |

|---|---|

Molecular Formula |

C16H18S |

Molecular Weight |

242.4 g/mol |

IUPAC Name |

2-(2,5-dimethylphenyl)sulfanyl-1,4-dimethylbenzene |

InChI |

InChI=1S/C16H18S/c1-11-5-7-13(3)15(9-11)17-16-10-12(2)6-8-14(16)4/h5-10H,1-4H3 |

InChI Key |

LMIXQDKEOPSFTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SC2=C(C=CC(=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2,5-dimethylphenyl) sulfide can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethylphenyl magnesium bromide with sulfur dichloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, this compound can be produced via oxidative polymerization of bis(2,5-dimethylphenyl) disulfide using a vanadyl acetylacetonate-strong acid catalyst under bulk conditions. This method yields a polymer with high crystallinity and thermal stability .

Chemical Reactions Analysis

Types of Reactions

Bis(2,5-dimethylphenyl) sulfide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions:

- Bis(2,5-dimethylphenyl) sulfide serves as a reagent for synthesizing various organic compounds. Its ability to participate in nucleophilic substitutions and coupling reactions makes it valuable for creating complex molecular architectures.

- It is particularly useful in the formation of thioethers and sulfides, which are important intermediates in organic synthesis.

Example Reactions:

- The compound can be utilized in the synthesis of thioesters from carboxylic acids and thiols, providing a pathway for generating biologically active compounds.

Material Science

Polymer Chemistry:

- This compound is employed in the development of polymers, particularly those requiring enhanced thermal stability and chemical resistance.

- Its incorporation into polymer matrices has been shown to improve mechanical properties and flame retardancy.

Case Study:

- Research has demonstrated that adding this compound to polyphenylene sulfide (PPS) enhances the material's thermal stability and reduces flammability. This application is particularly relevant in industries where high-performance materials are essential, such as aerospace and automotive sectors.

Pharmaceutical Applications

Drug Development:

- The compound is explored as a potential building block for pharmaceuticals. Its structural features allow for modifications that can lead to the development of new therapeutic agents.

- Studies indicate that derivatives of this compound exhibit promising biological activities, including antimicrobial and anti-inflammatory properties.

Analytical Chemistry

Chromatographic Applications:

- This compound is used as an internal standard in chromatographic analyses due to its stable nature and well-defined spectral characteristics.

- Its presence aids in the quantification of other compounds during complex mixture analyses.

Environmental Science

Pollution Monitoring:

- The compound can serve as an indicator for certain environmental pollutants due to its reactivity with specific environmental contaminants.

- Research suggests that monitoring this compound levels can provide insights into pollution sources and degradation pathways.

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Reagent for synthesizing thioethers | Facilitates complex organic reactions |

| Material Science | Enhancing polymer properties | Improves thermal stability and flame resistance |

| Pharmaceutical | Building block for drug development | Potential antimicrobial and anti-inflammatory effects |

| Analytical Chemistry | Internal standard in chromatography | Aids in accurate quantification |

| Environmental Science | Indicator for pollution monitoring | Helps identify pollution sources |

Mechanism of Action

The mechanism of action of bis(2,5-dimethylphenyl) sulfide involves its ability to undergo various chemical transformations. The sulfur atom in the compound can participate in oxidation and reduction reactions, leading to the formation of sulfoxides, sulfones, and thiols. These transformations are facilitated by the presence of the 2,5-dimethylphenyl groups, which stabilize the intermediate species formed during the reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of methyl groups on aromatic rings significantly impacts chemical behavior. For instance:

- N-(2,5-Dimethylphenyl) Carboxamides (): These compounds exhibit strong photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts due to optimal lipophilicity and electron-withdrawing effects. The 2,5-dimethyl substitution balances steric hindrance and electronic modulation, enhancing binding to photosystem II .

- Bis(3,5-Dimethylphenyl) Sulfide: A positional isomer with methyl groups at the 3,5-positions.

Functional Group Variations

- Carboxamides vs. Sulfides : N-(2,5-Dimethylphenyl) carboxamides () rely on hydrogen-bonding interactions via the amide group for PET inhibition. In contrast, Bis(2,5-dimethylphenyl) sulfide lacks polar functional groups, prioritizing hydrophobic interactions. This distinction may limit its bioactivity in aqueous environments but enhance stability in lipid-rich systems.

- Sulfonamides (): Compounds like N2,N7-bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide exhibit β-lactamase inhibition via sulfonamide-mediated hydrogen bonding. The sulfide group in this compound cannot engage in such interactions, suggesting divergent biological targets .

Lipophilicity and Bioactivity

Lipophilicity (log P) is a critical determinant of bioavailability. Methyl groups increase log P, as seen in:

- N-(2,5-Dimethylphenyl) Carboxamides : High log P correlates with enhanced PET-inhibiting activity by improving chloroplast membrane penetration .

Table 1. Comparative Analysis of Dimethylphenyl-Substituted Compounds

Key Observations:

Substituent Positioning : Ortho-methyl groups (e.g., 2,5-dimethyl) enhance steric shielding and lipophilicity, favoring membrane interaction in carboxamides .

Functional Group Impact : Polar groups (amide, sulfonamide) enable hydrogen bonding critical for enzyme inhibition, whereas sulfides prioritize hydrophobic interactions.

Biological Activity

Bis(2,5-dimethylphenyl) sulfide, also known as bis(2,5-xylyl) disulfide, is an organic compound characterized by its disulfide bond connecting two 2,5-dimethylphenyl groups. This compound has gained attention in biological research due to its potential applications in medicinal chemistry and proteomics. The following sections will discuss its biological activities, including antibacterial and antioxidant properties, as well as its role in drug development.

- Molecular Formula : CHS

- Molecular Weight : ~274.45 g/mol

- Structure : Contains a disulfide linkage that is crucial for protein stability and activity.

Antibacterial Activity

Recent studies have shown that derivatives of this compound exhibit significant antibacterial properties. For instance, a related bis-sulfide derivative demonstrated moderate antibacterial activity against Staphylococcus aureus with an activity index of 62.2% and against Pseudomonas aeruginosa with an inhibition zone of 11.9 mm .

| Compound | Target Bacteria | Activity Index (%) | Inhibition Zone (mm) |

|---|---|---|---|

| 7 | Staphylococcus aureus | 62.2 | 11.9 |

| 7 | Pseudomonas aeruginosa | 51.5 | - |

The study indicated that the compound's structural features contribute to its effectiveness against these pathogens, suggesting potential for further development in antimicrobial therapies .

Antioxidant Activity

The antioxidant potential of this compound derivatives has also been evaluated. A specific derivative showed an inhibition ratio of 85.9% in the ABTS assay, comparable to L-ascorbic acid (88.0%)—a standard antioxidant . This indicates that the compound may play a role in combating oxidative stress-related diseases.

| Compound | Antioxidant Activity (%) |

|---|---|

| 7 | 85.9 |

| L-Ascorbic Acid | 88.0 |

The biological activities of this compound can be attributed to several mechanisms:

- Disulfide Bond Formation : The ability to form disulfide bonds is crucial for maintaining protein structure and function, which may enhance the stability and efficacy of therapeutic agents.

- Cell Membrane Interaction : Compounds with similar structures have shown to alter cell membrane permeability, potentially allowing for increased uptake of other therapeutic agents .

Case Studies

-

Antibacterial Efficacy :

A study involving various bis-sulfide derivatives found that compound 7 exhibited significant antibacterial activity against multiple strains, including Bacillus subtilis and Escherichia coli, suggesting broad-spectrum potential . -

Antioxidant Properties :

Research highlighted the antioxidant capabilities of this compound derivatives in cellular models, demonstrating their ability to scavenge free radicals effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.